molecular formula C11H11N3O4 B13871810 5-(3,4-dimethoxyphenyl)-2H-triazole-4-carboxylic acid

5-(3,4-dimethoxyphenyl)-2H-triazole-4-carboxylic acid

Cat. No.: B13871810
M. Wt: 249.22 g/mol
InChI Key: VMSVFVIBEHMGFF-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-2H-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-2H-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 3,4-dimethoxyphenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-2H-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-2H-triazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-2H-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dimethoxyphenyl)-2H-triazole-4-carboxylic acid is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-2H-triazole-4-carboxylic acid

InChI

InChI=1S/C11H11N3O4/c1-17-7-4-3-6(5-8(7)18-2)9-10(11(15)16)13-14-12-9/h3-5H,1-2H3,(H,15,16)(H,12,13,14)

InChI Key

VMSVFVIBEHMGFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNN=C2C(=O)O)OC

Origin of Product

United States

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